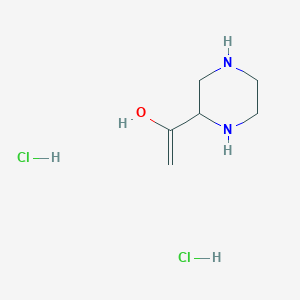

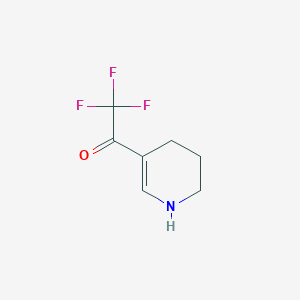

![molecular formula C11H11N5S2 B2534540 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 893785-20-1](/img/structure/B2534540.png)

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol” is a chemical compound with a molecular formula of C12H11N5S2 . It is a derivative of thienopyridine, a class of compounds known for their diverse biological activity .

Synthesis Analysis

The synthesis of similar compounds involves a cascade deacylation/alkylation reaction of 3-aminothieno[2,3-b]pyridine ketones . The amino ketones are synthesized by the reaction of 4,6-disubstituted 2-thioxopyridine-3-carbonitriles with phenacyl bromides under Thorpe–Ziegler cyclization conditions .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 3-amino-2-benzoylthienopyridines have been used to obtain fused 1,4-diazepinone and pyridothienopyrrole derivatives . The reaction outcome depends on the nature of the substituent in position 2 .Applications De Recherche Scientifique

Antimicrobial Activities

Antimicrobial Properties : Compounds derived from 1,2,4-triazoles, including those related to the specified chemical, have been reported to possess antimicrobial properties. The antimicrobial activity study revealed that these compounds generally show good or moderate activity against various microbes (Bayrak et al., 2009).

Antibacterial and Antifungal Applications : Various novel compounds synthesized with a 1,2,4-triazole structure demonstrated promising antibacterial and antifungal activities. This includes derivatives of the compound , which showed activity against both gram-positive and gram-negative bacteria and various fungi (Patel et al., 2015).

Corrosion Inhibition

- Corrosion Inhibition : Schiff's bases of pyridyl substituted triazoles, which are structurally similar to the specified chemical, have been investigated as effective corrosion inhibitors for mild steel in hydrochloric acid solution. The studies suggest a mixed-mode of corrosion inhibition and highlight the importance of molecular structure in determining efficiency (Ansari et al., 2014).

Catalytic Activity

- Catalytic Activity in Semiconductors : Novel ruthenium(II) complexes containing ligands structurally related to the target compound were synthesized and characterized. These complexes exhibited significant catalytic activity for the transfer hydrogenation of acetophenone, demonstrating potential applications in semiconductor technology (Şerbetçi, 2013).

Pharmacological Studies

Anticancer Properties : Mannich and Schiff bases containing 1,2,4-triazole and 1,3,4-oxadiazole nucleus were synthesized and evaluated for their pharmacological properties. Several of these compounds, closely related to the specified chemical, showed significant anticancer activity against various cancer cell lines (Ceylan, 2016).

Anti-inflammatory Activity : Pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and evaluated for their anti-inflammatory activity. Some compounds in this category were found to be effective as anti-inflammatory agents (Toma et al., 2017).

Orientations Futures

Mécanisme D'action

Target of Action

Thieno[2,3-b]pyridine derivatives have been reported to have potential in the treatment of central nervous system diseases and as C-terminal hydrolase L1 (UCH-L1) inhibitors . They are also promising for the design of antimicrobial and antitumor agents .

Mode of Action

It is known that thieno[2,3-b]pyridine derivatives can undergo various transformations, including deacylation and alkylation reactions .

Biochemical Pathways

Thieno[2,3-b]pyridine derivatives are known to be involved in various biochemical processes, including intramolecular heterocyclization reactions .

Result of Action

Thieno[2,3-b]pyridine derivatives have been reported to have potential therapeutic effects in the treatment of central nervous system diseases , as UCH-L1 inhibitors , and as antimicrobial and antitumor agents .

Propriétés

IUPAC Name |

3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5S2/c1-2-16-9(14-15-11(16)17)8-7(12)6-4-3-5-13-10(6)18-8/h3-5H,2,12H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSXEIKCLXRLNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=C(C3=C(S2)N=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

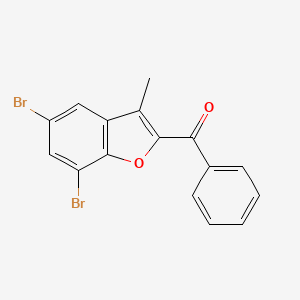

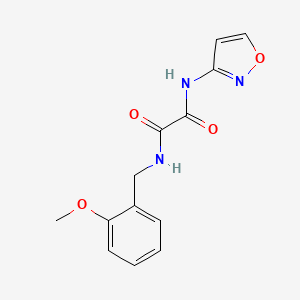

![4-(acetylamino)-N-[(5-methyl-2-furyl)methyl]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2534469.png)

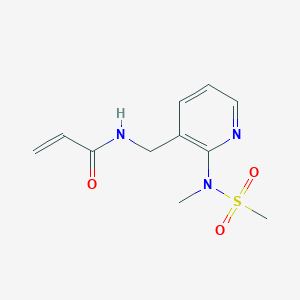

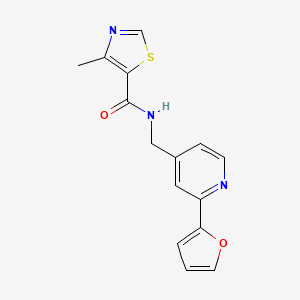

![3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide](/img/structure/B2534471.png)

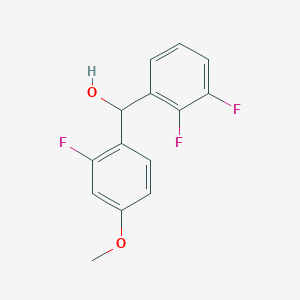

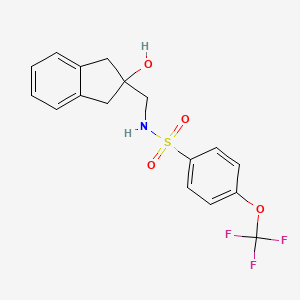

![3-chlorobenzyl 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2534472.png)

![5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2534474.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2534477.png)

![(1R,5S)-8-((3-chloro-2-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2534480.png)